4,6-Dibromo-2-fluoro-3-methylbenzoic acid
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Overview
Description
4,6-Dibromo-2-fluoro-3-methylbenzoic acid is a halogenated benzoic acid derivative. It is characterized by the presence of two bromine atoms, one fluorine atom, and a methyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-fluoro-3-methylbenzoic acid typically involves the bromination and fluorination of a suitable precursor. One common method is the bromination of 2-fluoro-3-methylbenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-fluoro-3-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4,6-Dibromo-2-fluoro-3-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Agricultural Chemistry: May be used in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-fluoro-3-methylbenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The presence of halogen atoms and a carboxylic acid group allows it to engage in diverse chemical transformations, targeting specific molecular pathways and interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-6-methylbenzoic acid
- 3-Fluoro-2-methylbenzoic acid
- 4,6-Dibromo-3-fluoro-2-methylbenzoic acid methylester
Uniqueness
4,6-Dibromo-2-fluoro-3-methylbenzoic acid is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C8H5Br2FO2 |
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Molecular Weight |
311.93 g/mol |
IUPAC Name |
4,6-dibromo-2-fluoro-3-methylbenzoic acid |
InChI |
InChI=1S/C8H5Br2FO2/c1-3-4(9)2-5(10)6(7(3)11)8(12)13/h2H,1H3,(H,12,13) |
InChI Key |
IEUGREOZEAGEQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)C(=O)O)F |
Origin of Product |
United States |
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